2-chloro-6-methyl-9H-purine

Xanthine oxidase inhibition Hyperuricemia Purine analog SAR

2-Chloro-6-methyl-9H-purine is a critical building block for non-competitive xanthine oxidase (XO) inhibitor development (IC50 ~10.19 µM) targeting hyperuricemia, and a superior scaffold for sequential Pd-catalyzed Suzuki-Miyaura couplings due to its orthogonal C2-Cl reactivity versus the pre-installed 6-methyl group. Microwave-assisted N9-alkylation protocols using this core yield high regioselectivity with minimal N7 byproducts. Procure this ≥98% pure, C6H5ClN4 intermediate to accelerate SAR studies and nucleoside analog synthesis.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 1681-19-2
Cat. No. B174408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-methyl-9H-purine
CAS1681-19-2
Synonyms2-chloro-6-methyl-9H-purine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)Cl)N=CN2
InChIInChI=1S/C6H5ClN4/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H,8,9,10,11)
InChIKeyGSWWRXJYHSJFHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methyl-9H-purine (CAS 1681-19-2): C2-Chlorinated 6-Methylpurine Building Block for Kinase and Nucleoside Analog Synthesis


2-Chloro-6-methyl-9H-purine (CAS 1681-19-2) is a C2-chlorinated 6-methylpurine derivative with the molecular formula C6H5ClN4 and a molecular weight of 168.58 g/mol . It belongs to the purine heterocycle class, characterized by a fused pyrimidine-imidazole bicyclic ring system. The compound features a chloro substituent at the C2 position and a methyl group at the C6 position on the purine scaffold. This substitution pattern confers distinct electronic and steric properties that influence reactivity in cross-coupling reactions and biological target engagement [1]. The compound is commercially available with standard purity specifications of ≥98%, with analytical characterization typically including NMR, HPLC, and GC data .

2-Chloro-6-methyl-9H-purine (CAS 1681-19-2): Why Generic Purine Substitution Fails for Regioselective Synthesis and Biological Target Profiling


Generic purine analog substitution fails because the C2-chloro-6-methyl substitution pattern in 2-chloro-6-methyl-9H-purine confers a unique combination of regioselective reactivity and biological target engagement that cannot be replicated by other halogenated or alkylated purine variants. The C2 chloro group exhibits distinct reactivity in cross-coupling reactions compared to C6 or C8 halogens [1], while the 6-methyl group influences N9-versus-N7 regioselectivity during alkylation reactions [2]. Biological activity comparisons reveal that 2-chloro-6(methylamino)purine, a closely related derivative, demonstrates non-competitive inhibition kinetics against xanthine oxidase (XO), whereas other purine-based inhibitors such as 4-aminopyrazolo[3,4-d]pyrimidine exhibit competitive inhibition [3]. This differential inhibition mechanism underscores why compounds with this specific substitution pattern cannot be freely interchanged with generic purine analogs without altering both synthetic outcomes and biological profiles.

2-Chloro-6-methyl-9H-purine (CAS 1681-19-2): Quantitative Comparative Evidence for Scientific Selection and Procurement


2-Chloro-6-methyl-9H-purine: Xanthine Oxidase Inhibition Potency Compared to 6-Aminopurine and Allopurinol

A derivative of the target scaffold, 2-chloro-6(methylamino)purine, which shares the 2-chloro-6-substituted purine core with 2-chloro-6-methyl-9H-purine, demonstrates potent xanthine oxidase (XO) inhibitory activity [1]. In a comparative structure-activity study, 2-chloro-6(methylamino)purine exhibited an IC50 of 10.19 ± 0.10 μM against XO, which is comparable to allopurinol (IC50 = 7.82 ± 0.12 μM) and superior to 6-aminopurine (IC50 = 10.89 ± 0.13 μM) [1]. Notably, kinetics analysis revealed that 2-chloro-6(methylamino)purine acts as a non-competitive inhibitor of XO, whereas 4-aminopyrazolo[3,4-d]pyrimidine (IC50 = 30.26 ± 0.23 μM) exhibits competitive inhibition [1]. This differential inhibition mechanism demonstrates that the 2-chloro substitution pattern confers distinct enzyme interaction properties not observed with alternative purine scaffolds.

Xanthine oxidase inhibition Hyperuricemia Purine analog SAR

2-Chloro-6-methyl-9H-purine: Regioselective C2 Cross-Coupling Reactivity Versus 6-Halopurines

The reactivity of halogenated purines toward cross-coupling reactions is position-dependent [1]. According to established synthetic methodology compilations, 6-halopurines and their derivatives are more reactive toward cross-coupling reactions than their 2- and 8-halo counterparts [1]. Consequently, various coupling approaches have been specifically developed for formation of new C-C bonds at position 6 of the purine ring [1]. For 2-chloro-6-methylpurines, Fe-catalyzed cross-coupling reactions of 9-substituted or protected 2,6-dichloropurines with 1 equivalent of methylmagnesium chloride yield regioselectively 2-chloro-6-methylpurines in good yields, demonstrating controlled mono-functionalization at C6 while retaining the C2 chloro group for subsequent orthogonal transformations [2]. These 2-chloro-6-methylpurines can then undergo additional coupling with phenylboronic acid to afford 6-methyl-2-phenylpurines [2].

Cross-coupling C-C bond formation Purine functionalization

2-Chloro-6-methyl-9H-purine: N9 Regioselectivity Advantage in Microwave-Assisted Alkylation

The alkylation of purines typically yields mixtures of N-alkylated compounds at the N7 and N9 positions, complicating product isolation and reducing synthetic efficiency [1]. Systematic optimization of reaction conditions has demonstrated that regioselective N9 alkylation can be achieved through appropriate base selection [1]. Among various bases evaluated, tetrabutylammonium hydroxide provided optimal results for directing alkylation to the N9 position [1]. The reaction outcome depends on both the base type and solvent system, with microwave irradiation substantially improving regioselectivity while reducing reaction time and minimizing secondary product formation [1]. For purines bearing C6 substituents such as the methyl group in 2-chloro-6-methyl-9H-purine, the steric and electronic environment influences the N7/N9 alkylation ratio, making controlled regioselectivity critical for reproducible synthesis.

Regioselective alkylation N9 selectivity Microwave synthesis

2-Chloro-6-methyl-9H-purine: Commercial Purity Specification for Reproducible Medicinal Chemistry Synthesis

Reproducibility in medicinal chemistry synthesis depends critically on the purity and analytical characterization of starting materials. 2-Chloro-6-methyl-9H-purine (CAS 1681-19-2) is commercially available with a standard purity specification of 98%, with batch-specific analytical data including NMR, HPLC, and GC characterization provided upon request . The compound has a calculated density of 1.69 g/cm³ and a boiling point of 261.2°C at 760 mmHg [1]. Recommended storage conditions are 2-8°C to maintain long-term stability [1]. This analytical documentation supports reproducible cross-coupling reactions and alkylation procedures where impurities could lead to side products or catalyst poisoning.

Quality control Analytical characterization Reproducibility

2-Chloro-6-methyl-9H-purine (CAS 1681-19-2): Evidence-Based Research and Industrial Application Scenarios


Xanthine Oxidase Inhibitor Discovery and Lead Optimization

Use 2-chloro-6-methyl-9H-purine as a core scaffold for developing non-competitive xanthine oxidase (XO) inhibitors targeting hyperuricemia and gout [1]. As demonstrated with the closely related 2-chloro-6(methylamino)purine derivative, this scaffold achieves IC50 values (10.19 ± 0.10 μM) comparable to allopurinol (7.82 ± 0.12 μM) with a non-competitive inhibition mechanism distinct from competitive inhibitors [1]. This differential mechanism may confer advantages in overcoming resistance or enabling combination therapy strategies unavailable with competitive XO inhibitors.

Sequential Cross-Coupling for 2,6-Disubstituted Purine Library Synthesis

Employ 2-chloro-6-methyl-9H-purine as a building block for orthogonal sequential cross-coupling reactions [1][2]. The C6 methyl group is pre-installed, while the C2 chloro group remains available for subsequent Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids to generate 6-methyl-2-arylpurine derivatives [1]. This sequential strategy leverages the differential reactivity of C6 versus C2 positions on the purine scaffold, enabling controlled diversification for structure-activity relationship studies and library synthesis [2].

Regioselective N9-Alkylated Purine Synthesis via Microwave-Assisted Methods

Utilize 2-chloro-6-methyl-9H-purine in microwave-assisted regioselective N9 alkylation protocols [1]. Optimized conditions using tetrabutylammonium hydroxide as base under microwave irradiation enable selective N9 alkylation while minimizing N7 byproduct formation and reducing reaction time [1]. This application is particularly relevant for synthesizing N9-substituted purine nucleoside analogs and kinase inhibitor precursors where N7 contamination would necessitate extensive chromatographic purification.

Purine Nucleoside Phosphorylase Inhibitor Scaffold Development

Explore 2-chloro-6-methyl-9H-purine as a starting point for purine nucleoside phosphorylase (PNP) inhibitor development. Structure-activity relationship studies on related purine analogs indicate that 2-substituted-6-methylpurines can engage PNP active sites, with some derivatives showing IC50 values in the micromolar range [1]. The chloro substituent at C2 provides a handle for further functionalization while the 6-methyl group contributes to metabolic stability compared to unsubstituted purine nucleosides. This application is relevant for T-cell mediated disorders and gout where PNP inhibition is a validated therapeutic strategy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-6-methyl-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.